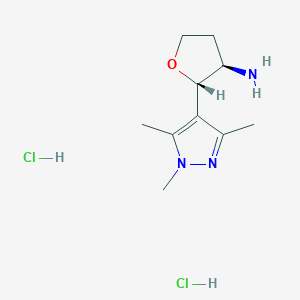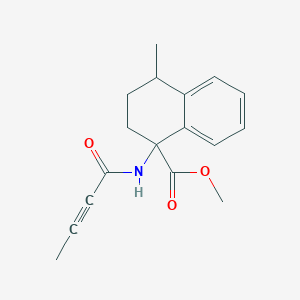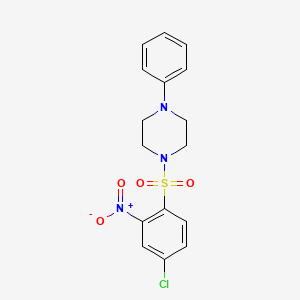
(2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride is a chemical compound used in scientific research. It is a chiral oxazolidine derivative and is often used as a building block in the synthesis of other compounds.
Scientific Research Applications
Analytical Methods for Antidiabetic Drugs
A review of sophisticated analytical techniques for the quantification of Empagliflozin, a closely related compound, in pharmaceutical products was conducted. It covered various sophisticated instruments-based analytical methods, emphasizing the importance of accuracy, reliability, and reproducibility in the analytical process. This review highlights the evolving landscape of analytical chemistry in identifying and quantifying pharmaceutical compounds, potentially relevant to the study of similar compounds like "(2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride" (Danao, 2021).
Applications in Organic Synthesis and Agriculture
The use of amino-1,2,4-triazoles, compounds with a structural resemblance, in the fine organic synthesis industry was extensively reviewed. These compounds serve as raw materials in the production of pharmaceuticals, agricultural products, dyes, and more. Their diverse applications underscore the potential utility of related compounds in synthetic organic chemistry and agricultural chemistry, suggesting a pathway for the exploration of "(2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride" in similar contexts (Nazarov et al., 2021).
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
A review focused on the advanced oxidation processes for the degradation of nitrogen-containing hazardous compounds, including amines and dyes, highlights the challenges and solutions in treating recalcitrant organic pollutants. This research is crucial for environmental chemistry and could inform methodologies for handling or degrading complex compounds like "(2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride" (Bhat & Gogate, 2021).
Biomedical Applications of Chitosan-Catechol
The development of wet-resistant adhesives inspired by mussel adhesive proteins, specifically chitosan-catechol, for biomedical applications such as wound healing patches, tissue sealants, and hemostatic materials, presents a unique intersection of biomaterial science and organic chemistry. This research underscores the potential of bio-inspired materials, which could be relevant to the biomedical applications of similar complex organic compounds (Ryu, Hong, & Lee, 2015).
properties
IUPAC Name |
(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-6-9(7(2)13(3)12-6)10-8(11)4-5-14-10;;/h8,10H,4-5,11H2,1-3H3;2*1H/t8-,10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXRFDRTPDRUGO-DCXXCVGISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CCO2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@H]2[C@@H](CCO2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)



![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)


![N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2519645.png)
